

Application Note: Identification of 4-Bromo-2-fluoroanisole using Mass Spectrometry

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Compound of Interest

Compound Name: 4-Bromo-2-fluoroanisole

Cat. No.: B1265810

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Abstract

This application note provides a detailed protocol for the identification and characterization of **4-Bromo-2-fluoroanisole** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The methodology outlined herein offers a robust and reproducible approach for the analysis of this halogenated aromatic compound, which is a valuable building block in pharmaceutical and agrochemical synthesis. This document includes comprehensive experimental procedures, expected mass spectral data, and a proposed fragmentation pathway to aid in the structural elucidation of the analyte.

Introduction

4-Bromo-2-fluoroanisole (CAS No: 2357-52-0) is a key intermediate in the synthesis of various organic molecules.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxy group. Accurate identification and purity assessment of this compound are critical for ensuring the quality and efficacy of downstream products in drug development and other chemical industries. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical technique for the definitive identification of such volatile and semi-volatile organic compounds.[2] This note details the application of EI-GC-MS for the analysis of **4-Bromo-2-fluoroanisole**.

Experimental Protocols

Sample Preparation

A standard solution of **4-Bromo-2-fluoroanisole** is prepared for GC-MS analysis.

Materials:

- **4-Bromo-2-fluoroanisole** (purity >98%)
- Dichloromethane (GC-MS grade) or other suitable volatile organic solvent (e.g., hexane, ethyl acetate)[3][4][5]
- 2 mL glass autosampler vials with PTFE-lined septa
- Micropipettes

Procedure:

- Prepare a stock solution of **4-Bromo-2-fluoroanisole** at a concentration of 1 mg/mL in dichloromethane.
- From the stock solution, perform a serial dilution to obtain a working standard solution with a final concentration of approximately 10 µg/mL in dichloromethane.[3]
- Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Instrumentation:

- Gas Chromatograph equipped with a split/splitless injector
- Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole analyzer

GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Temperature Program	Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV[2]
Source Temperature	230 °C
Transfer Line Temp.	280 °C
Mass Range	m/z 40-300
Scan Mode	Full Scan

Data Presentation

The electron ionization mass spectrum of **4-Bromo-2-fluoroanisole** is characterized by a distinct molecular ion peak and several fragment ions. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M⁺ and M+2 peaks with approximately 1:1 ratio).[6]

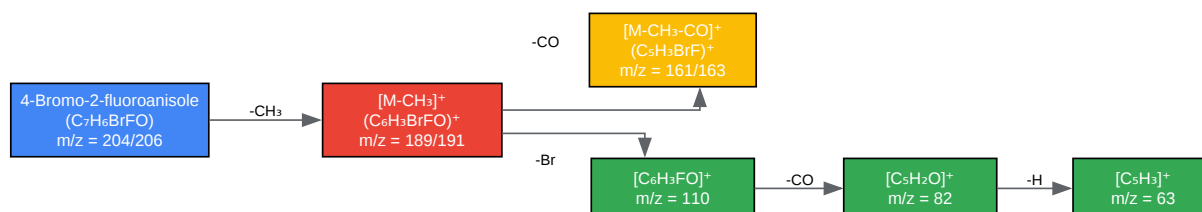
Table 1: Mass Spectral Data of **4-Bromo-2-fluoroanisole**[7]

m/z	Relative Intensity (%)	Proposed Fragment Ion
206	~50	[M+H] ⁺ (from ⁸¹ Br isotope)
204	~50	[M] ⁺ (from ⁷⁹ Br isotope)
191	~98	[M-CH ₃] ⁺ (from ⁸¹ Br isotope)
189	100	[M-CH ₃] ⁺ (from ⁷⁹ Br isotope)
163	~20	[M-CH ₃ -CO] ⁺ (from ⁸¹ Br isotope)
161	~20	[M-CH ₃ -CO] ⁺ (from ⁷⁹ Br isotope)
110	~30	[C ₆ H ₃ FO] ⁺
82	~25	[C ₅ H ₂ O] ⁺
63	~20	[C ₅ H ₃] ⁺

Note: Relative intensities are estimated from the NIST WebBook mass spectrum. The molecular weight of **4-Bromo-2-fluoroanisole** is 205.02 g/mol .^[7]

Logical Relationships and Pathways

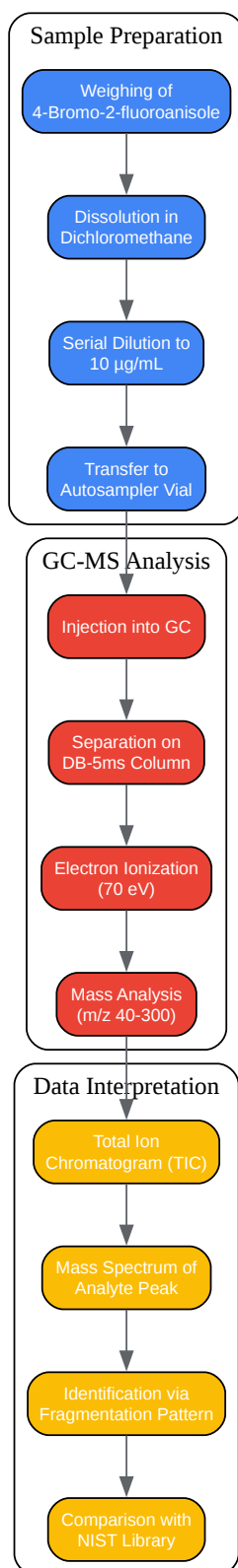
The fragmentation of **4-Bromo-2-fluoroanisole** upon electron ionization follows logical pathways involving the cleavage of the methoxy group and subsequent losses from the aromatic ring.



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Caption: Proposed fragmentation pathway of **4-Bromo-2-fluoroanisole**.

The experimental workflow for the identification of **4-Bromo-2-fluoroanisole** using GC-MS is a sequential process from sample preparation to data analysis.



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Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the identification of **4-Bromo-2-fluoroanisole**. The characteristic fragmentation pattern, including the prominent loss of a methyl group and the isotopic signature of bromine, allows for unambiguous confirmation of the compound's structure. This protocol is readily adaptable for quality control and research applications in the pharmaceutical and chemical industries.

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